
(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as CTDP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone inhibits the activity of PP4 by binding to the catalytic subunit of the enzyme. This results in the inhibition of several downstream signaling pathways, including the AKT/mTOR and MAPK pathways, which are involved in cell survival and proliferation. In addition, (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to inhibit the activity of several other enzymes, including protein phosphatase 2A (PP2A) and protein kinase C (PKC), which are involved in various cellular processes.
Biochemical and Physiological Effects:
(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. In addition, (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is its specificity for PP4, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone, including the development of more potent and selective inhibitors of PP4, the investigation of the role of PP4 in various diseases, and the exploration of the potential therapeutic applications of (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone in other diseases, such as autoimmune disorders and metabolic diseases. In addition, the development of more efficient synthesis methods for (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone could facilitate its use in future research.
Métodos De Síntesis
(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1-bromo-3-chloropropane with morpholine to form 3-(chloromethyl)morpholine. This compound is then reacted with 2-thiophenecarboxaldehyde to form 3-(thiophen-2-yl)methylmorpholine. The final step involves the reaction of 3-(thiophen-2-yl)methylmorpholine with cyclopentanone to form (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone.
Aplicaciones Científicas De Investigación
(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to inhibit the growth of cancer cells by blocking the activity of the protein phosphatase 4 (PP4), which is overexpressed in many types of cancer. In neurodegenerative disorders, (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to protect neurons from oxidative stress and improve cognitive function. In viral infections, (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to inhibit the replication of several viruses, including HIV and HCV.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-10-12-11-19-8-7-16(12)14(18)15(5-1-2-6-15)13-4-3-9-20-13/h3-4,9,12,17H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFGQDDEBJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2908512.png)

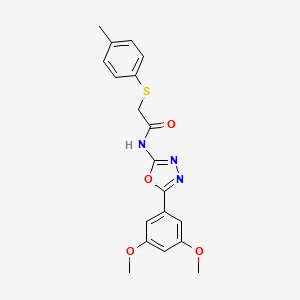


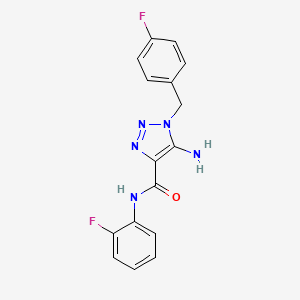
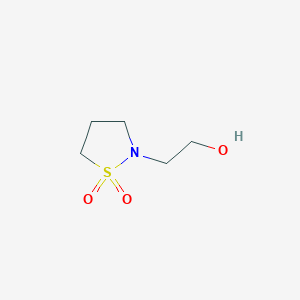
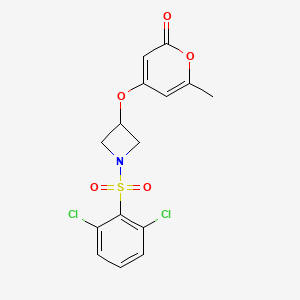
![[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2908522.png)
![4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2908525.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2908527.png)
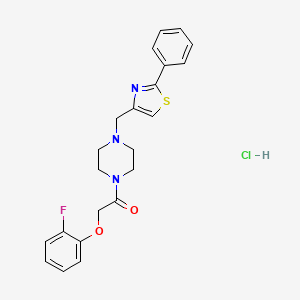
![1-[4-(4-Acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2908529.png)
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2908531.png)